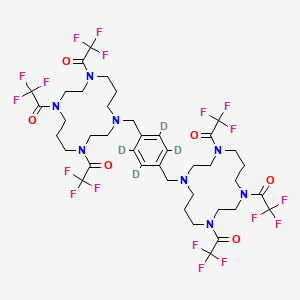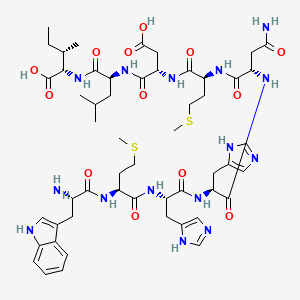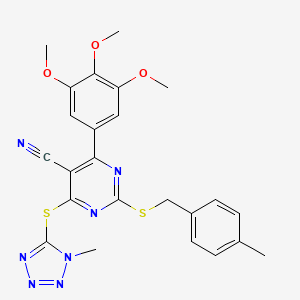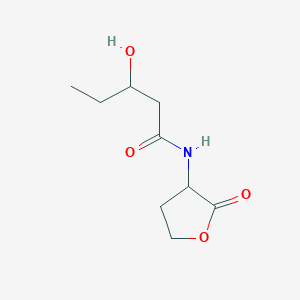
Mal-PEG36-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG36-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a maleimide group and an N-hydroxysuccinimide ester group, which facilitate the conjugation of proteins and other molecules. The polyethylene glycol spacer enhances solubility in aqueous media and provides flexibility in the design of PROTACs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG36-NHS ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG36-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups through a Michael addition reaction .
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature to mild heating.
Major Products
The major products formed from these reactions are amide-linked conjugates and thiol-linked conjugates, depending on the reacting groups .
Scientific Research Applications
Mal-PEG36-NHS ester is widely used in scientific research due to its versatility and effectiveness in conjugation reactions. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the labeling and crosslinking of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Employed in the development of targeted therapies, such as antibody-drug conjugates and other bioconjugates.
Industry: Utilized in the production of biocompatible materials and drug delivery systems.
Mechanism of Action
Mal-PEG36-NHS ester exerts its effects through the formation of stable amide and thiol linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups via a Michael addition reaction. These reactions enable the conjugation of proteins and other molecules, facilitating targeted degradation or modification of specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG6-NHS ester: A shorter polyethylene glycol-based linker with similar functional groups.
SPDP-dPEG36-NHS ester: Contains a disulfide bond and is used for crosslinking amines and thiols.
MS(PEG)n series: A series of N-hydroxysuccinimide esters with varying polyethylene glycol chain lengths.
Uniqueness
Mal-PEG36-NHS ester is unique due to its long polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility and flexibility are crucial .
Properties
Molecular Formula |
C86H159N3O43 |
|---|---|
Molecular Weight |
1923.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90) |
InChI Key |
BSBCTOQFTMMUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


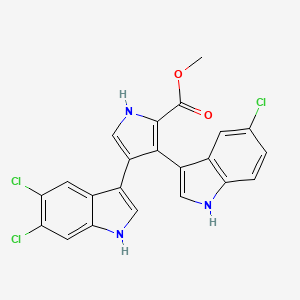
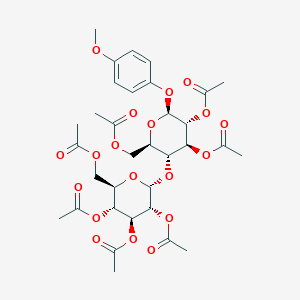
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
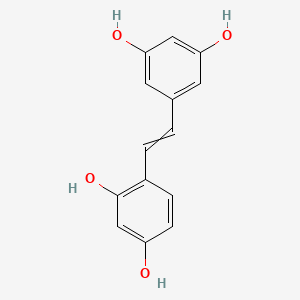
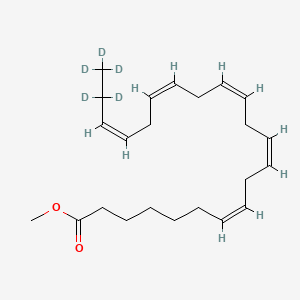
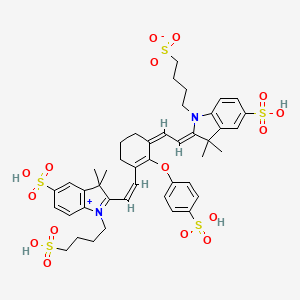
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
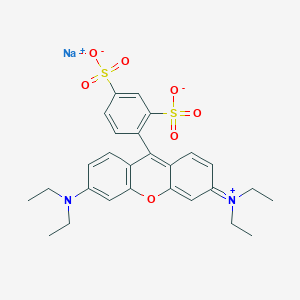
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

